![molecular formula C17H11ClN2O5 B2699883 N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 73876-95-6](/img/structure/B2699883.png)
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound . The compound, C21H16ClN3O4, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane . Hirshfeld surface analysis was carried out to investigate the location of atoms with the potential to form hydrogen bonds and the numerical ratio of these interactions of the compound .Chemical Reactions Analysis
The compound was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Physical And Chemical Properties Analysis
The compound, C21H16ClN3O4, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds .Scientific Research Applications
- Researchers have explored the anticancer potential of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. Its unique chromenone scaffold may interfere with cancer cell growth pathways, making it a candidate for further studies in cancer therapy .
- The compound has demonstrated direct antifungal activity against Stagonosporopsis citrulli, the causal agent of gummy stem blight disease in watermelon. Investigating its mechanism of action and potential applications in agriculture is an ongoing area of research .
- As a heterocyclic compound, N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide contributes to the diverse field of heterocyclic chemistry. Its synthesis, reactivity, and applications within this domain are of interest .
- Oxazine derivatives, including chromenone-based compounds, have attracted attention in drug discovery. Researchers explore their pharmacological properties, bioavailability, and potential as lead compounds for novel drugs .
- Investigating the biological effects of this compound is crucial. Its interactions with enzymes, receptors, and cellular pathways could reveal valuable insights for drug development .
- Researchers analyze the relationship between the compound’s structure and its biological activity. By modifying specific functional groups, they aim to optimize its properties for therapeutic applications .
Anticancer Properties
Antifungal Activity
Heterocyclic Chemistry
Drug Discovery
Biological Activities
Structure-Activity Relationship (SAR)
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c1-9-2-3-11(8-14(9)18)19-16(21)13-7-10-6-12(20(23)24)4-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHUEOXFONJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide |
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